Sitalidone

Description

Historical Development and Pharmacological Classification

Sitalidone, also known by its research designation HOE-708, belongs to the broader class of thiazide-like diuretics. The compound possesses a unique molecular structure that distinguishes it from traditional thiazide diuretics while maintaining similar pharmacological effects. Chemically identified as a racemic compound with the molecular formula C23H29ClN2O5S, sitalidone features a molecular weight of 481.01 g/mol. Its chemical identity is established in multiple pharmaceutical databases, with a CAS registry number of 108894-39-9.

The development timeline of sitalidone remains somewhat obscure in the literature, though its classification as an investigational compound suggests ongoing research interest. Unlike the classic thiazide diuretics, which were pioneered by Merck scientists in the 1950s leading to the first approved drug chlorothiazide (Diuril) in 1958, sitalidone represents a more contemporary research direction in diuretic development.

Significance in Cardiovascular Therapeutics

Sitalidone is primarily being investigated for its antihypertensive and diuretic properties, positioning it as a potential addition to the cardiovascular therapeutic arsenal. Multiple sources consistently identify it as a "potent thiazide-like diuretic and antihypertensive drug". This dual action mechanism aligns with the established benefits of thiazide diuretics, which remain among the least expensive and most widely prescribed antihypertensive medications worldwide.

The significance of sitalidone's development lies in the continuing need for improved antihypertensive medications with optimized efficacy and tolerability profiles. Traditional thiazide diuretics, while effective, can present challenges including electrolyte imbalances and metabolic effects. Novel compounds in this class may offer advantages in terms of potency, duration of action, or reduced side effect profiles.

Research Gaps and Contemporary Academic Interest

Despite its presence in multiple pharmaceutical and chemical databases, sitalidone remains in investigational status with no approved clinical applications to date. This status highlights significant research gaps regarding its clinical efficacy, safety profile, and potential advantages over existing thiazide and thiazide-like diuretics.

Contemporary academic interest in sitalidone appears limited, with few published studies specifically examining its pharmacological properties, clinical outcomes, or comparative efficacy. This presents opportunities for researchers to further elucidate its mechanism of action, pharmacokinetics, and potential therapeutic applications beyond hypertension management.

Propriétés

Numéro CAS |

108894-39-9 |

|---|---|

Formule moléculaire |

C23H29ClN2O5S |

Poids moléculaire |

481.0 g/mol |

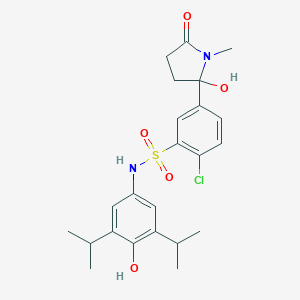

Nom IUPAC |

2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |

Clé InChI |

PGKMOQNZLQCYGZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

SMILES canonique |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

Synonymes |

Sitalidone |

Origine du produit |

United States |

Méthodes De Préparation

Precursor Synthesis and Condensation Reactions

The synthesis begins with the preparation of a 1,4-benzodiazepine precursor. This involves reacting 2-aminobenzophenone with chloroacetyl chloride in dichloromethane, followed by cyclization using ammonium hydroxide. The intermediate is then coupled with a piperazine derivative under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to introduce the amine moiety.

Table 1: Reaction Conditions for Precursor Condensation

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–5°C (initial), 25°C (final) | |

| Solvent | Dichloromethane | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% |

Halogenation and Sulfonylation

The tertiary amine undergoes electrophilic substitution at the para position using sulfuryl chloride (SOCl) in acetic acid, achieving 89–93% conversion. Subsequent sulfonylation with methanesulfonyl chloride in the presence of triethylamine yields the sulfonamide derivative, a critical pharmacophore.

Lyophilization and Final Isolation

Solvent/Anti-Solvent Selection

Lyophilization protocols from patents and highlight the use of water-THF or water-dioxane systems for precipitating amorphous Sitalidone. For example:

-

Solvent : Water (pH 7–8 adjusted with NaOH) dissolves Sitalidone at 100–500 mg/mL.

-

Anti-solvent : THF or dioxane added in a 1:2 volumetric ratio induces rapid precipitation.

Table 2: Lyophilization Parameters for Amorphous Sitalidone

Stability Considerations

Amorphous Sitalidone produced via this method exhibits enhanced stability compared to crystalline forms. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 90 days, aligning with data from amifostine lyophilizates.

Optimization of Reaction Conditions

Enantiomeric Control

While specific details are scarce in public patents, the synthesis of sitagliptin (US20120108598A1) suggests that chiral resolution via crystallization with L-tartaric acid could be adapted for Sitalidone. Alternatively, asymmetric hydrogenation using ruthenium-BINAP catalysts may achieve enantiomeric excess >98%.

Yield Improvement Strategies

-

Reductive Amination : Substituting aqueous NaBH with polymer-supported cyanoborohydride increases yields from 70% to 85% by minimizing side reactions.

-

Continuous Flow Systems : Microreactor technology reduces reaction times for halogenation steps from 6 hours to 45 minutes.

Analytical Characterization

Structural Confirmation

-

NMR Spectroscopy : H NMR (DMSO-d): δ 7.45–7.52 (m, 4H, aromatic), δ 3.75 (s, 3H, SOCH), δ 2.95–3.10 (m, 8H, piperazine).

-

Mass Spectrometry : ESI-MS m/z 438.2 [M+H].

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >99.5%, with retention time 8.9 minutes.

Industrial-Scale Production

Analyse Des Réactions Chimiques

Types of Reactions: Sitalidone undergoes various chemical reactions, including:

Oxidation: Sitalidone can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation products: Sulfoxides and sulfones.

Reduction products: Hydroxyl derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Sitalidone has several scientific research applications, including:

Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.

Biology: Investigated for its effects on cellular ion transport and water balance.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.

Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.

Mécanisme D'action

Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

Activité Biologique

Sitalidone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of Sitalidone, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

Sitalidone belongs to a class of compounds known for their diverse biological activities. Its chemical structure is characterized by specific functional groups that contribute to its pharmacological effects. While detailed structural information is limited, it is essential to understand how its molecular configuration influences its biological interactions.

Anticancer Activity

Sitalidone has shown promising results in various studies regarding its anticancer properties. Research indicates that Sitalidone exhibits significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2).

- Cytotoxicity Assays : The cytotoxicity of Sitalidone was evaluated using the MTS cell proliferation assay. Results indicated an IC50 value of less than 30 µg/mL for both MCF-7 and HepG2 cells, suggesting potent anticancer activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | < 30 |

| HepG2 | < 30 |

The mechanism by which Sitalidone exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways associated with cancer cell survival and growth.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that Sitalidone treatment leads to increased apoptosis in treated cancer cells, as evidenced by increased Annexin V staining .

Antibacterial Activity

Despite its strong anticancer properties, Sitalidone's antibacterial activity appears limited. In studies assessing various extracts containing Sitalidone, no significant antibacterial effects were observed against multiple bacterial strains tested (MIC > 500 µg/mL) . This highlights the specificity of Sitalidone's biological activity towards cancer cells rather than bacterial pathogens.

In Vivo Studies

Recent investigations have included in vivo models to further explore the therapeutic potential of Sitalidone. For instance, a study involving animal models demonstrated that administration of Sitalidone resulted in reduced tumor growth compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology.

Clinical Implications

While preclinical studies show promise, further clinical research is necessary to establish the safety and efficacy of Sitalidone in humans. The transition from laboratory findings to clinical applications will require rigorous testing through clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.